molecular formula C15H19N3O2S B8673654 4-(Benzothiazol-2-ylamino)-piperidine-1-carboxylic acid ethyl ester

4-(Benzothiazol-2-ylamino)-piperidine-1-carboxylic acid ethyl ester

Cat. No. B8673654
M. Wt: 305.4 g/mol
InChI Key: BPVHSQXOOBPJGO-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

A solution of 4-(benzothiazol-2-ylamino)-piperidine-1-carboxylic acid ethyl ester (3.70 g, 12.0 mmol) in hydrobromic acid 48% in water (20 mL) was heated to reflux. After 18 h hydrobromic acid was removed under reduced pressure and the crude solid dissolved by vigorous stirring in hot methanol (50 mL). The obtained solution was cooled to −20° C. by which a precipitate formed that was removed by filtration. The organic phase was concentrated under reduced pressure, 4 N NaOH (100 mL) added and the solution extracted with dichloromethane (3×100 mL). The combined organic phases were dried over MgSO4 to yield after evaporation of the solvent 1.7 g (61%) of the title compound which was used directly in the following step. 1H NMR (300 MHz, DMSO): δ 1.19-1.39 (m, 2H), 1.90-2.00 (m, 2H), 2.92-2.97 (m, 2H), 3.72-3.79 (m, 2H), 6.99 (t, J=8.2 Hz, 1H), 7.20 (t, J=8.2 Hz, 1H), 7.37 (d, J=7.6 Hz, 1H), 7.65 (d, J=7.2 Hz, 1H), 7.95 (d, J=7.2 Hz, 1H). MS (ISP): 233.9 [M+H]+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([NH:12][C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[CH2:8][CH2:7]1)=O)C>Br.O>[S:14]1[C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=[C:13]1[NH:12][CH:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)NC=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
by vigorous stirring in hot methanol (50 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 h hydrobromic acid was removed under reduced pressure
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
the crude solid dissolved
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
that was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure, 4 N NaOH (100 mL)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent 1.7 g (61%) of the title compound which

Outcomes

Product
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)NC2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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